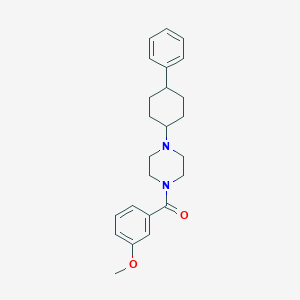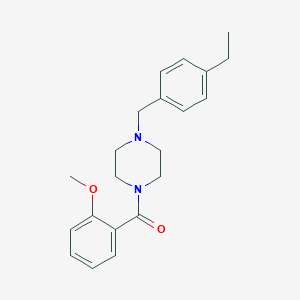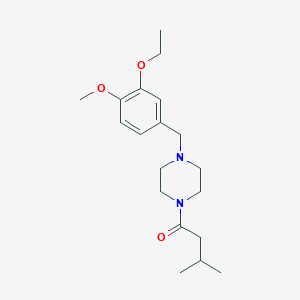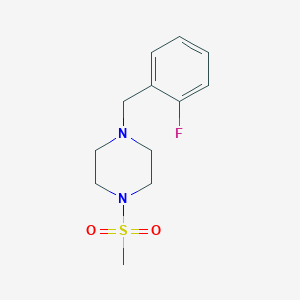![molecular formula C21H25ClN2O5 B247537 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol, also known as TAK-700, is a novel androgen synthesis inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of the enzyme 17,20-lyase, which is responsible for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the adrenal gland and gonads. Inhibition of this enzyme leads to a reduction in androgen levels, making TAK-700 a promising therapeutic agent for the treatment of androgen-dependent diseases, such as prostate cancer.
作用機序
4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol selectively inhibits the enzyme 17,20-lyase, which is responsible for the synthesis of androgens in the adrenal gland and gonads. By inhibiting this enzyme, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol reduces the production of androgens, including testosterone and DHT, which are known to promote the growth of prostate cancer cells.
Biochemical and physiological effects:
4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been shown to reduce serum testosterone levels in preclinical and clinical studies. In addition, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been shown to reduce prostate-specific antigen (PSA) levels, a biomarker of prostate cancer, in patients with castration-resistant prostate cancer. 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has also been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.
実験室実験の利点と制限
4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is a potent and selective inhibitor of 17,20-lyase, making it a valuable tool for studying the role of androgens in prostate cancer. However, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has limitations as a research tool, as it is a drug candidate that is currently in clinical development. In addition, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is not widely available and may be expensive to obtain.
将来の方向性
There are several potential future directions for the study of 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol and its role in the treatment of prostate cancer. One area of research is the development of combination therapies that target multiple pathways involved in the growth and progression of prostate cancer. Another area of research is the identification of biomarkers that can predict response to 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol or other androgen synthesis inhibitors. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol in different patient populations and in combination with other therapies.
合成法
The synthesis of 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol involves several steps, including the reaction of 4-chlorophenol with acetyl chloride to form 4-chlorophenyl acetate, which is then reacted with piperazine to form 4-[(4-chlorophenoxy)acetyl]-1-piperazine. This intermediate is then reacted with 2,6-dimethoxyphenol in the presence of a palladium catalyst to form the final product, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol.
科学的研究の応用
4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. In preclinical studies, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been shown to suppress androgen synthesis and reduce tumor growth in animal models of prostate cancer. In clinical trials, 4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has been shown to be effective in reducing serum testosterone levels and delaying disease progression in patients with castration-resistant prostate cancer.
特性
分子式 |
C21H25ClN2O5 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-1-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H25ClN2O5/c1-27-18-11-15(12-19(28-2)21(18)26)13-23-7-9-24(10-8-23)20(25)14-29-17-5-3-16(22)4-6-17/h3-6,11-12,26H,7-10,13-14H2,1-2H3 |
InChIキー |
AXLXABGACRWGFM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)

![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)
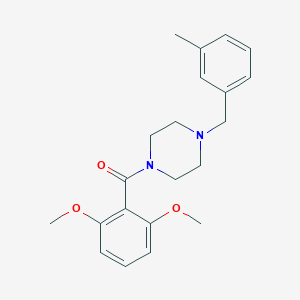

![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
